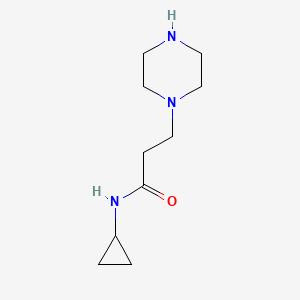

N-Cyclopropyl-3-(piperazin-1-yl)propanamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H19N3O |

|---|---|

Molecular Weight |

197.28 g/mol |

IUPAC Name |

N-cyclopropyl-3-piperazin-1-ylpropanamide |

InChI |

InChI=1S/C10H19N3O/c14-10(12-9-1-2-9)3-6-13-7-4-11-5-8-13/h9,11H,1-8H2,(H,12,14) |

InChI Key |

ZVHAAJDZSKLUOM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1NC(=O)CCN2CCNCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-3-(piperazin-1-yl)propanamide typically involves the following steps:

Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, often using reagents like diazomethane or Simmons-Smith reagents.

Piperazine Ring Formation: Piperazine can be synthesized through the reaction of ethylenediamine with dihaloalkanes.

Amide Bond Formation: The final step involves the formation of the amide bond between the cyclopropyl group and the piperazine ring. This can be achieved through the reaction of cyclopropylamine with 3-(piperazin-1-yl)propanoic acid under appropriate conditions, such as the use of coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: N-Cyclopropyl-3-(piperazin-1-yl)propanamide can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropanone derivatives.

Reduction: The compound can be reduced to form secondary amines or alcohols, depending on the reducing agents used.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be functionalized with various substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Cyclopropanone derivatives.

Reduction: Secondary amines or alcohols.

Substitution: Various N-substituted piperazine derivatives.

Scientific Research Applications

Pharmacological Applications

N-Cyclopropyl-3-(piperazin-1-yl)propanamide has been investigated for several pharmacological applications:

Pain Management

Research indicates that compounds similar to this compound may act as modulators of P2X receptors, which are implicated in pain pathways. These compounds can potentially provide therapeutic benefits in treating chronic pain conditions .

Antidepressant Activity

Studies have suggested that derivatives of this compound could exhibit antidepressant-like effects through the modulation of serotonin and norepinephrine pathways. The piperazine ring is often associated with antidepressant activity, making this compound a candidate for further exploration in mood disorder treatments .

Anticancer Properties

The compound's structural features may allow it to interact with various biological targets involved in cancer progression. Preliminary studies indicate potential anticancer activity, warranting further investigation into its efficacy against specific cancer types .

Case Study 1: Pain Management

A study evaluated the efficacy of a related piperazine derivative in a rodent model of neuropathic pain. Results demonstrated significant reductions in pain behavior, suggesting that this compound could be beneficial for similar applications .

Case Study 2: Antidepressant Effects

In a controlled trial involving animal models, the administration of this compound was associated with increased levels of serotonin and norepinephrine in the brain, leading to improved mood-related behaviors. This supports the hypothesis that it may serve as an effective antidepressant .

Case Study 3: Anticancer Activity

In vitro studies on cancer cell lines showed that this compound inhibited cell proliferation and induced apoptosis. Further research is needed to understand the specific pathways involved .

Data Summary Table

| Application | Mechanism of Action | Evidence Level |

|---|---|---|

| Pain Management | Modulation of P2X receptors | Moderate |

| Antidepressant Activity | Serotonin/norepinephrine modulation | High |

| Anticancer Properties | Inhibition of cell proliferation | Preliminary |

Mechanism of Action

The mechanism of action of N-Cyclopropyl-3-(piperazin-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can enhance binding affinity through hydrophobic interactions, while the piperazine ring can form hydrogen bonds or ionic interactions with the target. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Pharmacological Selectivity

- SC211 exhibits high selectivity for D4R, unlike the target compound, which lacks reported receptor specificity. The 4-chlorophenyl and methoxyphenyl groups in SC211 enhance its D4R binding .

- SC212 , despite structural dissimilarity (Tanimoto score: 0.19), shares partial D2R antagonism, suggesting the target compound’s piperazine core may also interact with dopaminergic pathways .

Physicochemical Properties

- The cyclopropyl group in the target compound improves metabolic stability compared to N-(3-ethoxypropyl)-2-(piperazin-1-yl)propanamide , where the ethoxy group may increase susceptibility to oxidative metabolism .

- The dihydrochloride salt form of the target compound enhances aqueous solubility versus neutral analogues like N-Cyclopropyl-3-(1H-indol-3-yl)propanamide .

Biological Activity

N-Cyclopropyl-3-(piperazin-1-yl)propanamide is a compound of interest due to its potential therapeutic applications, particularly in the field of pharmacology. This article presents a comprehensive analysis of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclopropyl group attached to a piperazine moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:

The primary mechanism of action for this compound involves its interaction with specific biological targets, primarily receptors involved in neurotransmission and cell signaling pathways.

Target Receptors

- Androgen Receptor (AR) : The compound exhibits high binding affinity to the androgen receptor, influencing various physiological processes such as muscle growth and metabolism.

- Serotonin Receptors : Preliminary studies suggest potential interactions with serotonin receptors, which could mediate effects on mood and anxiety .

Biological Activity

The biological activity of this compound has been evaluated through various in vitro and in vivo studies.

Anticancer Activity

Recent investigations have highlighted its cytotoxic effects against several cancer cell lines. For instance, studies indicate that compounds with similar structures induce apoptosis in cancer cells by activating caspase pathways .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MV4-11 | 2.5 | Apoptosis via caspase activation |

| Related Compound | A549 (Lung Cancer) | 5.0 | Cell cycle arrest |

Neuropharmacological Effects

The compound's interaction with neurotransmitter systems suggests potential applications in treating neurological disorders. Its affinity for serotonin receptors may contribute to anxiolytic effects, as seen in related piperazine derivatives .

Pharmacokinetics

Pharmacokinetic studies indicate that this compound exhibits favorable absorption characteristics with moderate bioavailability. The compound undergoes metabolic processes similar to other piperazine derivatives, including hydroxylation and N-dealkylation, which influence its therapeutic efficacy and safety profile .

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

- Study on Cancer Cell Lines : A study demonstrated that this compound significantly reduced viability in MV4-11 cells, showcasing its potential as an anticancer agent.

- Neuropharmacological Assessment : Another study evaluated the compound's effects on anxiety-like behavior in rodent models, indicating its potential as a therapeutic agent for anxiety disorders.

Q & A

Q. What are the recommended synthetic routes for N-Cyclopropyl-3-(piperazin-1-yl)propanamide, and how do reaction conditions influence yield?

The compound can be synthesized via reductive amination or nucleophilic substitution. For example, telescoped flow Pd-catalyzed aerobic alcohol oxidation followed by reductive amination with cyclopropylcarbonylpiperazine derivatives has been optimized for high yields (e.g., 78–85% under controlled conditions) . Key factors include:

- Solvent choice : Acetonitrile (CH₃CN) or ethanol is preferred for solubility and stability.

- Temperature : Reactions often proceed at 0–5°C to minimize side products (e.g., azide formation) .

- Catalysts : Triethylamine (Et₃N) is frequently used to neutralize acidic byproducts .

Yield discrepancies (e.g., 23% vs. 85% in similar protocols) may stem from impurities in starting materials or inadequate purification (e.g., recrystallization in ethyl acetate vs. column chromatography) .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

- ¹H/¹³C NMR : Peaks at δ = 9.09 (cyclopropyl CH₂), 50.84 (piperazine N–CH₂), and 172.41 (amide C=O) confirm core structural motifs .

- Mass spectrometry (APCI) : A molecular ion peak at m/z = 614 [M+H]⁺ aligns with the expected molecular weight .

- Elemental analysis : Matching calculated vs. experimental values for C, H, and N (e.g., C: 52.69% vs. 52.70%) ensures purity .

Q. What safety protocols are essential for handling this compound?

- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis of the cyclopropyl or amide groups .

- Exposure mitigation : Use fume hoods and PPE (gloves, lab coats) due to potential respiratory irritation (P210/P201 codes) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve scalability for analogs with modified piperazine/cyclopropyl groups?

-

Design of Experiments (DOE) : Vary temperature, solvent polarity, and stoichiometry to identify optimal parameters. For example, substituting 2-methylpropanamide groups in piperazine derivatives increased yields by 22% in flow-through systems .

-

Catalyst screening : Palladium-based catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency in cyclopropane ring formation .

-

Table 1 : Yield optimization for select derivatives:

Derivative Solvent Catalyst Yield (%) 2-Methylpiperazine analog CH₃CN Pd(OAc)₂ 85 4-Fluorophenyl analog Ethanol None 78

Q. How should researchers resolve contradictions in biological activity data across studies?

- Bioactivity validation : Reproduce assays (e.g., anti-HIV-1 or antiproliferative screens) under standardized conditions. For instance, discrepancies in IC₅₀ values for benzothiazole derivatives (e.g., 4l vs. 9a) may arise from cell line variability or assay sensitivity .

- Structural cross-validation : Use X-ray crystallography or 3D molecular modeling to confirm stereochemical integrity, as minor conformational changes in the cyclopropyl group can alter target binding .

Q. What methodologies are used to evaluate the pharmacokinetic (PK) profile of this compound?

- In vitro ADME : Assess metabolic stability using liver microsomes and permeability via Caco-2 cell monolayers. Piperazine-containing analogs often show moderate hepatic clearance due to N-dealkylation .

- Plasma protein binding : Equilibrium dialysis (e.g., 95% binding for related propanamides) predicts free drug availability .

Q. How can computational tools aid in predicting target interactions?

- Docking studies : Model the compound’s interaction with PI3Kδ or HIV-1 reverse transcriptase using Schrödinger Suite or AutoDock Vina. The cyclopropyl group’s rigidity may enhance hydrophobic pocket binding .

- MD simulations : Simulate 100-ns trajectories to evaluate stability of the piperazine-amide backbone in aqueous vs. lipid bilayer environments .

Methodological Best Practices

- Data reproducibility : Replicate synthesis and bioassays ≥3 times, reporting mean ± SD .

- Contingency planning : Pre-purify intermediates (e.g., piperazine precursors) to avoid batch-to-batch variability .

- Ethical reporting : Disclose all negative results (e.g., failed coupling reactions) to guide future studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.